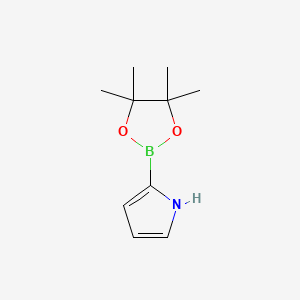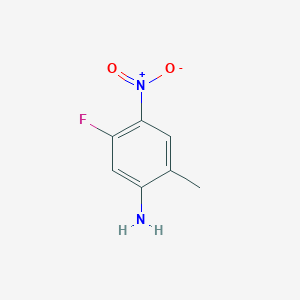
3,5-Difluoro-2'-methylbenzophenone
Übersicht
Beschreibung
3,5-Difluoro-2’-methylbenzophenone is an organic compound with the molecular formula C14H10F2O. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 5 positions and a methyl group at the 2’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2’-methylbenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 3,5-difluorobromobenzene can be reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of 3,5-Difluoro-2’-methylbenzophenone may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-2’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the benzophenone structure can participate in oxidation and reduction reactions.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine could yield an amino-substituted benzophenone derivative.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2’-methylbenzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it useful in the development of new materials, such as polymers and liquid crystals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, potentially as a building block for drug development.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-2’-methylbenzophenone in chemical reactions typically involves the activation of the carbonyl group and the aromatic rings. The fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound without any substituents.
3,5-Difluorobenzophenone: Similar but without the methyl group.
2’-Methylbenzophenone: Similar but without the fluorine atoms.
Uniqueness
3,5-Difluoro-2’-methylbenzophenone is unique due to the presence of both fluorine atoms and a methyl group, which significantly alter its chemical properties compared to its analogs. The fluorine atoms increase the compound’s reactivity and stability, while the methyl group can influence its steric and electronic characteristics, making it a valuable compound in various chemical applications .
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKINXILVBMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1359258.png)










